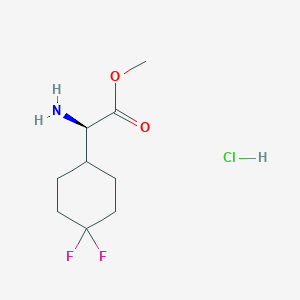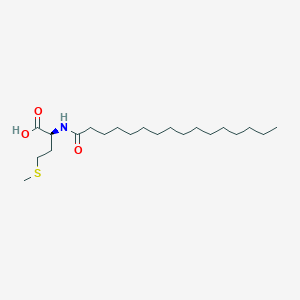
methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride is a chemical compound with the molecular formula C9H16ClF2NO2 and a molecular weight of 243.6786 g/mol . This compound is known for its unique structure, which includes a difluorocyclohexyl group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The preparation of methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride involves several synthetic routes. One common method includes the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure . The resulting 4-aminophenyl acetic acid is further hydrogenated at a temperature between 50-60°C under 1-4 bar overpressure. The final step involves heating the 4-aminocyclohexyl acetic acid to reflux in hydrochloric ethanol for 1-3 hours .
Analyse Chemischer Reaktionen
Methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group plays a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and receptor interactions.
Vergleich Mit ähnlichen Verbindungen
Methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride can be compared with similar compounds such as ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride While both compounds share the difluorocyclohexyl group, their differences in the ester group (methyl vs ethyl) can lead to variations in their chemical properties and biological activities
Eigenschaften
Molekularformel |
C9H16ClF2NO2 |
|---|---|
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride |
InChI |
InChI=1S/C9H15F2NO2.ClH/c1-14-8(13)7(12)6-2-4-9(10,11)5-3-6;/h6-7H,2-5,12H2,1H3;1H/t7-;/m1./s1 |
InChI-Schlüssel |
PXWFSBDLLYXHPI-OGFXRTJISA-N |
Isomerische SMILES |
COC(=O)[C@@H](C1CCC(CC1)(F)F)N.Cl |
Kanonische SMILES |
COC(=O)C(C1CCC(CC1)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13086770.png)


![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
![4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B13086794.png)
![2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13086820.png)



![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)



